molecular formula C8H6BrN3S B1272425 4-(5-Bromo-2-thienyl)-2-pyrimidinamine CAS No. 855308-66-6

4-(5-Bromo-2-thienyl)-2-pyrimidinamine

Cat. No. B1272425
CAS RN: 855308-66-6
M. Wt: 256.12 g/mol
InChI Key: KXVXIEVIIDZAHN-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-thienyl)-2-pyrimidinamine is a compound that can be derived from thieno[2,3-b]pyridine structures. The presence of a bromine atom on the thienyl ring and an aminopyrimidine moiety suggests that this compound could be of interest in the field of drug discovery due to its potential for further chemical modifications and the biological activity associated with pyrimidine derivatives.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been explored in several studies. A regioselective bromination of thieno[2,3-b]pyridine to yield 4-bromothieno[2,3-b]pyridine has been reported, which demonstrates the potential of this moiety as a building block for further chemical synthesis . Additionally, the synthesis of various thieno[2,3-b]pyridine and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives has been achieved, indicating the versatility of these compounds in generating a wide range of chemical entities .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . These studies help in understanding the planarity and conformation of the thienopyridine moiety, which is crucial for the binding interactions with biological targets.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives have been shown to undergo various chemical reactions, including facile diazotization, Schiff's base formation, and acylation . The presence of a bromine atom on these compounds also allows for further functionalization through cross-coupling reactions, which can be used to introduce various substituents and modify the compound's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The planarity of the thienopyridine core and the presence of substituents such as bromine atoms and aminopyrimidine groups affect the compound's solubility, melting point, and reactivity . These properties are essential for the compound's application in drug design, as they determine its pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Compounds like 4-pyrimidinamines, including those related to 4-(5-Bromo-2-thienyl)-2-pyrimidinamine, have been used as starting materials for synthesizing various derivatives such as (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones and 6-benzoylpyrrolo[2,3-a]pyrimidines (G. Danswan, P. Kennewell, & W. R. Tully, 1989).
  • Use in Synthesis of Antiviral Agents : Derivatives of 4-pyrimidinamines have shown potential in the synthesis of antiviral agents. For instance, 2,4-Diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, closely related to 4-(5-Bromo-2-thienyl)-2-pyrimidinamine, have been synthesized for potential antiretroviral activity (D. Hocková et al., 2003).

Applications in Material Science

  • Liquid Crystalline Materials : Thienyl-pyrimidine compounds, similar to 4-(5-Bromo-2-thienyl)-2-pyrimidinamine, have been used in the synthesis of novel liquid crystalline materials. These materials exhibit various phases like smectic A, C, G, B, and are interesting for their unique properties (P. Wilson et al., 2001).

Pharmaceutical and Medicinal Chemistry

  • Antimicrobial Activity : Novel derivatives synthesized from compounds structurally related to 4-(5-Bromo-2-thienyl)-2-pyrimidinamine have shown potential in exhibiting antimicrobial activity. This indicates their usefulness in developing new antibacterial and antifungal agents (C. Mallikarjunaswamy et al., 2017).
  • Antimycobacterial Compounds : Compounds synthesized from 5-bromopyrimidine, a close analog of 4-(5-Bromo-2-thienyl)-2-pyrimidinamine, have been found active against strains of Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (E. Verbitskiy et al., 2015).

Safety and Hazards

Like all chemical compounds, “4-(5-Bromo-2-thienyl)-2-pyrimidinamine” should be handled with care. Brominated compounds can be hazardous and may cause irritation to the skin and eyes. They may also be harmful if swallowed or inhaled .

properties

IUPAC Name

4-(5-bromothiophen-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVXIEVIIDZAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=CC=C(S2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377008
Record name 4-(5-bromo-2-thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-2-thienyl)-2-pyrimidinamine

CAS RN

855308-66-6
Record name 4-(5-bromo-2-thienyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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